

Application Note: Enzymatic Assay for Fumaric Acid Quantification in Wine

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Compound of Interest

Compound Name: *Fumaric Acid*

Cat. No.: *B7769037*

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Introduction

Fumaric acid (FA), an organic acid and an intermediate in the Krebs cycle, is gaining prominence in the wine industry as a food additive (E297).[1][2] Its primary application is the inhibition of malolactic fermentation (MLF), a process where lactic acid bacteria convert sharp-tasting malic acid into softer lactic acid.[1][2] The International Organisation of Vine and Wine (OIV) has recently approved the use of **fumaric acid** in wine at concentrations up to 0.6 g/L to control MLF.[3] Consequently, a reliable and accessible method for quantifying **fumaric acid** is essential for wineries to ensure regulatory compliance and quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) are accurate, they require expensive equipment and specialized personnel, making them less suitable for routine winery laboratories.

This application note details a simple and efficient enzymatic method for the simultaneous determination of L-malic acid and **fumaric acid** in wine. The assay is based on a commercially available L-malic acid enzymatic kit, supplemented with the enzyme fumarase. This method is robust, cost-effective, and can be readily implemented in a laboratory equipped with a standard spectrophotometer.

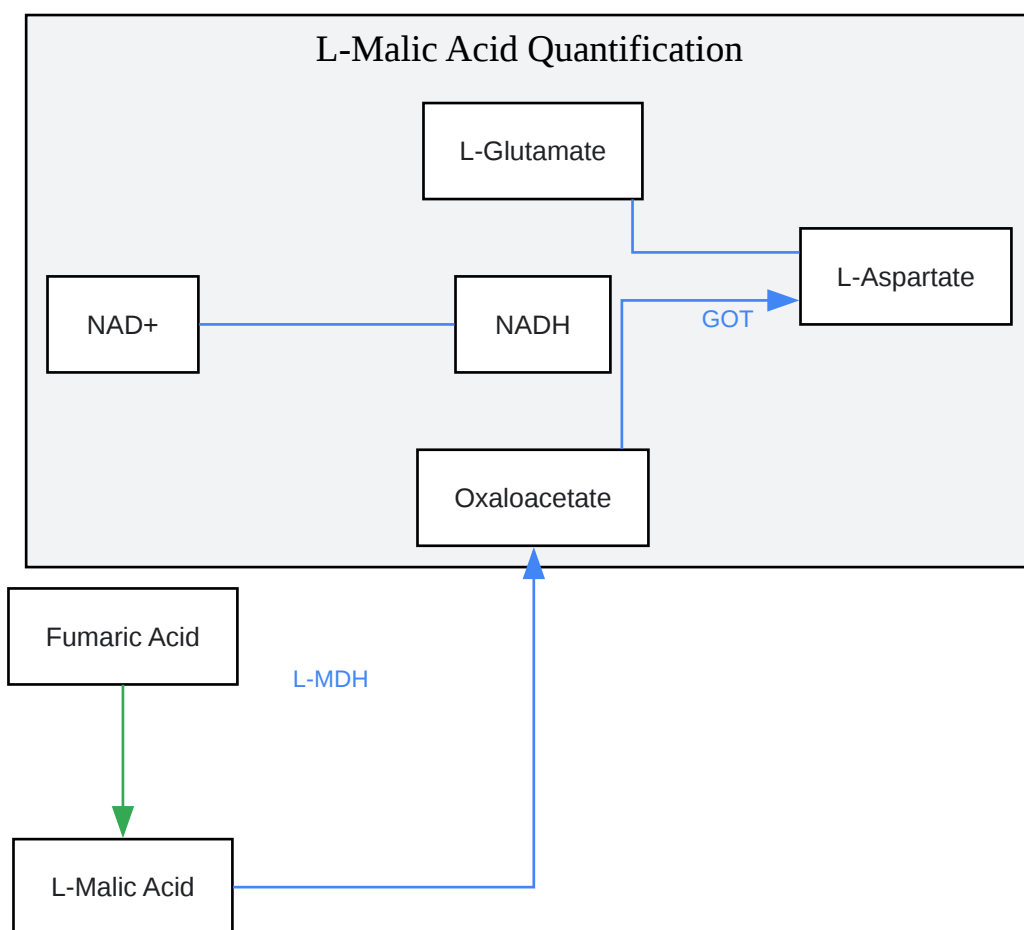
Principle of the Assay

The quantification of **fumaric acid** is achieved through a coupled enzymatic reaction. The process begins with the determination of the initial L-malic acid concentration in the wine sample. Subsequently, fumarase is introduced to catalyze the conversion of **fumaric acid** to L-malic acid. The newly formed L-malic acid is then quantified. The concentration of **fumaric acid** is stoichiometrically determined from the increase in L-malic acid.

The underlying reactions are as follows:

- **Quantification of existing L-Malic Acid:** L-Malic acid is oxidized to oxaloacetate by L-malate dehydrogenase (L-MDH) with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. To shift the equilibrium of this reaction towards the products, oxaloacetate is subsequently converted to L-aspartate in the presence of L-glutamate and glutamate-oxaloacetate transaminase (GOT). The amount of NADH formed, which is directly proportional to the L-malic acid concentration, is measured by the increase in absorbance at 365 nm.
- **Conversion of Fumaric Acid:** After the initial L-malic acid is quantified, fumarase (FUM) is added to the cuvette. Fumarase specifically catalyzes the hydration of **fumaric acid** to L-malic acid.
- **Quantification of Fumaric Acid:** The L-malic acid produced from the **fumaric acid** conversion undergoes the same reaction as described in step 1, leading to a second increase in NADH concentration. This subsequent increase in absorbance at 365 nm is stoichiometric with the initial **fumaric acid** concentration in the sample.

Signaling Pathway Diagram



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Caption: Enzymatic reaction pathway for the quantification of **fumaric acid**.

Materials and Reagents

- Spectrophotometer capable of measuring absorbance at 365 nm
- Semi-micro cuvettes (10 mm path length)
- Benchtop centrifuge
- Automatic pipettes (10-1000 μ L)
- Ultrapure water

- Commercial L-malic acid enzymatic kit (e.g., r-Biopharm, Art. No: 10139068035) or equivalent reagents
- Fumarase from porcine heart (e.g., Sigma-Aldrich, REF: F1757-2.5KU)
- Sodium L-glutamate 1-hydrate (for high L-malic acid protocol)

Reagent Preparation

If not using a commercial kit, the following solutions should be prepared:

- Solution 1 (Buffer): Glycylglycine buffer (approx. 0.6 M, pH 10.0) containing L-glutamic acid (100 mM).
- Solution 1* (for high L-malic acid wines): L-glutamic acid solution (300 mM).
- Solution 2 (Cofactor): NAD⁺ solution (55 mM) in ultrapure water.
- Solution 3 (Enzyme 1): Glutamate-oxaloacetate transaminase (GOT) suspension (approx. 400 U/mL).
- Solution 4 (Enzyme 2): L-malate dehydrogenase (L-MDH) suspension (approx. 6000 U/mL).
- Fumarase Solution: Prepare a stock solution of fumarase at a concentration of approximately 1120 U/mL.

Note: Enzyme activities and buffer concentrations are based on those found in cited commercial kits and may be optimized.

Experimental Protocols

Sample Preparation

- Centrifuge the wine samples to remove any turbidity (e.g., 4470 x g for 10 minutes).
- Dilute the clarified wine sample 1:10 with ultrapure water. This dilution helps to bring the concentrations of L-malic and **fumaric acids** within the optimal range of the assay.

Standard Protocol (for wines with < 4 g/L L-Malic Acid)

The following protocol should be performed at room temperature in a semi-micro cuvette.

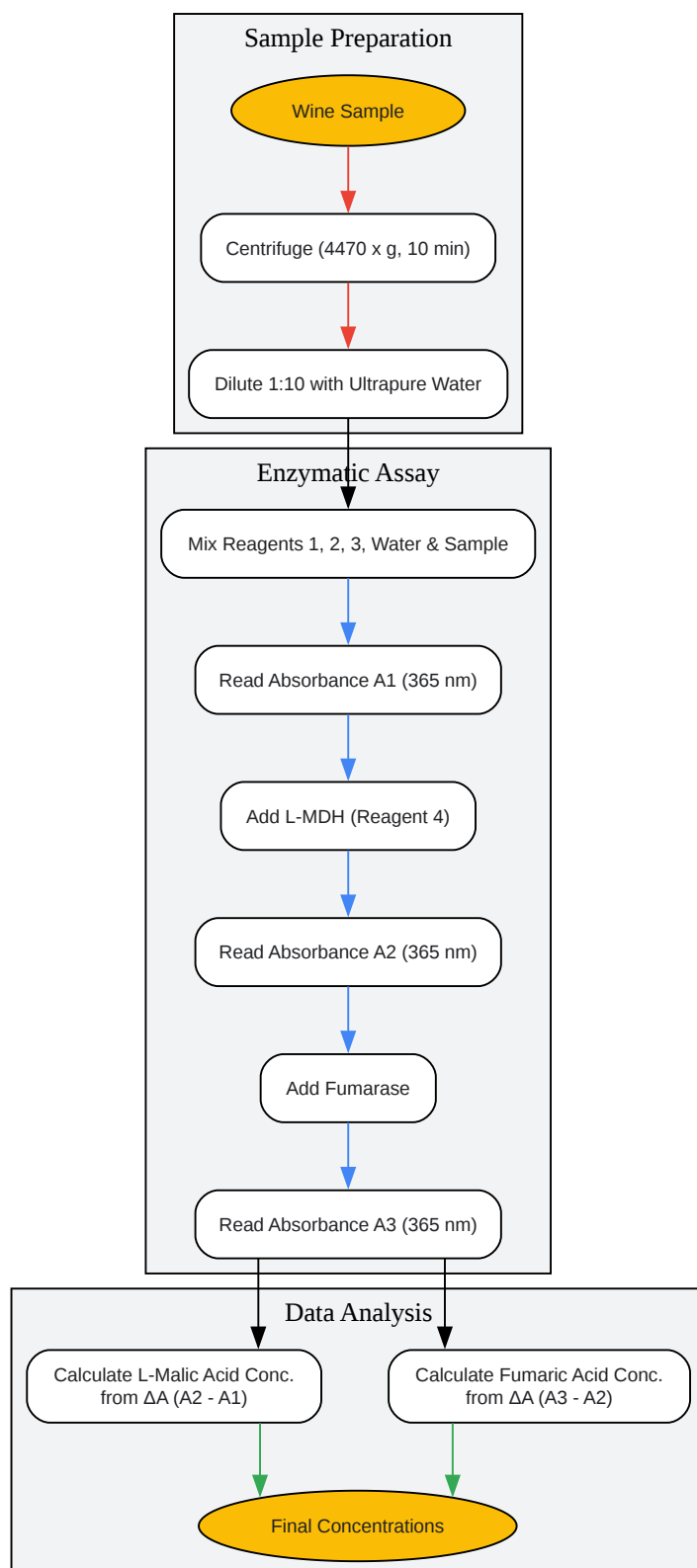
Step	Reagent	Volume (µL)	Action
1	Solution 1 (Buffer with L-Glutamate)	400	Pipette into cuvette.
2	Solution 2 (NAD ⁺)	80	Pipette into cuvette.
3	Solution 3 (GOT)	4	Pipette into cuvette.
4	Diluted Wine Sample	20	Pipette into cuvette.
5	Ultrapure Water	360	Pipette into cuvette.
6	-	-	Mix and wait for 3 minutes.
7	-	-	Read absorbance A ₁ at 365 nm.
8	Solution 4 (L-MDH)	4	Pipette into cuvette.
9	-	-	Mix and wait for approximately 10 minutes, or until the reaction is complete.
10	-	-	Read absorbance A ₂ at 365 nm.
11	Fumarase Solution	4	Pipette into cuvette.
12	-	-	Mix and wait for approximately 20 minutes, or until the reaction is complete.
13	-	-	Read absorbance A ₃ at 365 nm.

Protocol for High L-Malic Acid Wines (≥ 4 g/L)

High concentrations of L-malic acid can lead to a depletion of NAD⁺ and L-glutamate, affecting the accuracy of the **fumaric acid** measurement. For such wines, the following modified protocol is recommended.

Step	Reagent	Volume (µL)	Action
1	Solution 1* (High L-Glutamate)	200	Pipette into cuvette.
2	Solution 2 (NAD ⁺)	150	Pipette into cuvette.
3	Solution 3 (GOT)	4	Pipette into cuvette.
4	Diluted Wine Sample	20	Pipette into cuvette.
5	Ultrapure Water	90	Pipette into cuvette.
6	-	-	Mix and wait for 3 minutes.
7	-	-	Read absorbance A ₁ at 365 nm.
8	Solution 4 (L-MDH)	4	Pipette into cuvette.
9	-	-	Mix and wait for approximately 10 minutes, or until the reaction is complete.
10	-	-	Read absorbance A ₂ at 365 nm.
11	Fumarase Solution	4	Pipette into cuvette.
12	-	-	Mix and wait for approximately 20 minutes, or until the reaction is complete.
13	-	-	Read absorbance A ₃ at 365 nm.

Experimental Workflow Diagram



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Caption: Workflow for the enzymatic quantification of **fumaric acid** in wine.

Data Analysis and Calculations

The concentrations of L-malic acid and **fumaric acid** in the original wine sample are calculated using the Beer-Lambert law. The change in absorbance is proportional to the concentration of NADH produced.

Calculation of Absorbance Differences:

- $\Delta A \text{ L-Malic Acid} = A_2 - A_1$
- $\Delta A \text{ Fumaric Acid} = A_3 - A_2$

General Formula for Concentration:

$$C \text{ (g/L)} = (V_f \times MW) / (\epsilon \times d \times V_s \times 1000) \times F \times \Delta A$$

Where:

- C = Concentration of the acid (g/L)
- V_f = Final volume in the cuvette (mL)
- MW = Molecular weight (L-Malic Acid = 134.09 g/mol ; **Fumaric Acid** = 116.07 g/mol)
- ϵ = Molar absorptivity of NADH at 365 nm (3.4 L/mmol·cm)
- d = Cuvette path length (cm)
- V_s = Sample volume (mL)
- F = Dilution factor
- ΔA = Change in absorbance

Simplified Calculation Formulas (for the protocols provided):

- L-Malic Acid (g/L) = $1.66 \times (A_2 - A_1)$

- **Fumaric Acid** (g/L) = $1.44 \times (A_3 - A_2)$

These simplified formulas are derived from the general formula using the specific volumes and dilution factor (10) from the standard protocol and the respective molecular weights of the acids.

Performance Characteristics

The described enzymatic method has been validated in various wine matrices, demonstrating high linearity and recovery.

Linearity and Recovery

The method shows excellent linearity for **fumaric acid** concentrations in the range of 0 to 1.5 g/L, which covers the maximum authorized dose of 0.6 g/L.

Matrix	Linearity (r ²)	Recovery (Slope)
Synthetic Wine Solution	0.9999	1.0447
White Wine	0.9995	0.9897
Red Wine	0.9985	0.9391
White Grape Juice	0.9998	1.0028

Data sourced from Fernández-Vázquez et al., 2021.

Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of the assay is sufficient for the analysis of **fumaric acid** in wine.

Matrix	Limit of Detection (LOD) (g/L)	Limit of Quantification (LOQ) (g/L)
Synthetic Wine Solution	0.012	0.038
White Wine	0.021	0.071
Red Wine	0.035	0.117
White Grape Juice	0.043	0.142

Data sourced from Fernández-Vázquez et al., 2021.

Conclusion

The enzymatic method presented provides a simple, rapid, and reliable alternative to chromatographic techniques for the quantification of **fumaric acid** in wine. By incorporating the use of the fumarase enzyme with a standard L-malic acid kit, wineries can efficiently monitor **fumaric acid** levels to ensure compliance with regulations and optimize wine quality. The method is robust across different wine matrices and sensitive enough for routine quality control.

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